![molecular formula C22H20N2O2S B2426215 N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(propan-2-yloxy)benzamide CAS No. 477504-62-4](/img/structure/B2426215.png)
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(propan-2-yloxy)benzamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound belongs to the benzothiazole family, which is known for its biological and pharmacological activities .
Preparation Methods
The synthesis of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(propan-2-yloxy)benzamide can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the desired compound.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Biginelli reaction: A multi-component reaction that involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Industrial production methods often involve one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction time .
Chemical Reactions Analysis
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structural Properties
The compound features a naphtho[2,1-d][1,3]thiazole core, which is known for its diverse biological activities. The thiazole ring contributes to its electron-rich nature, enhancing interactions with biological targets. The presence of the propan-2-yloxy group may influence solubility and bioavailability, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(propan-2-yloxy)benzamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways such as the PI3K/Akt/mTOR pathway.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of naphtho[2,1-d][1,3]thiazoles showed potent activity against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against a range of pathogens:
- In Vitro Studies : Research has shown that naphtho[2,1-d][1,3]thiazole derivatives possess antibacterial and antifungal properties. For example, a derivative exhibited significant inhibition against Staphylococcus aureus and Candida albicans .
G Protein-Coupled Receptor Modulation
Naphtho[2,1-d][1,3]thiazole compounds have been studied for their ability to modulate G protein-coupled receptors (GPCRs):
- Receptor Interaction : These compounds can act as allosteric modulators or antagonists at specific GPCRs involved in various physiological processes. This property makes them valuable in drug discovery for conditions like hypertension and diabetes .
Organic Electronics
The unique electronic properties of naphtho[2,1-d][1,3]thiazole derivatives make them suitable for applications in organic electronics:
- Conductivity : The compound's ability to form π-stacked structures can enhance charge transport in organic semiconductors .
Photovoltaics
Research indicates potential use in photovoltaic devices due to favorable light absorption characteristics:
- Solar Cell Efficiency : Incorporating these compounds into organic solar cells can improve efficiency by optimizing light harvesting and charge separation processes .
Summary of Findings
Mechanism of Action
The mechanism of action of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(propan-2-yloxy)benzamide can be compared with other benzothiazole derivatives, such as:
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-1-carboxamide: Known for its diverse applications in scientific research.
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-phenylpropanamide: Used in various chemical and biological studies.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.
Biological Activity
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(propan-2-yloxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a naphtho[2,1-d][1,3]thiazole moiety which is known for its diverse biological properties. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to naphtho[2,3-d]thiazole compounds. For instance, the compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) demonstrated significant antimicrobial activity against various strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of PNT Against Various Strains
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus epidermidis | 8 µg/mL |
Staphylococcus aureus | 16 µg/mL |
MRSA | 32 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Activity
Compounds containing the naphtho[2,1-d][1,3]thiazole structure have shown promise in anticancer applications. The cytotoxic effects of related compounds have been observed in various cancer cell lines. For example, high-throughput screening identified certain derivatives with significant cytotoxicity against cancer cells .
Table 2: Cytotoxicity of Naphtho[2,1-d][1,3]thiazole Derivatives
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide | HeLa | 15 |
N-(piperazinyl)naphtho[2,3-d]thiazole | MCF7 | 20 |
The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the naphtho-thiazole ring can enhance anticancer efficacy .
Study on PNT
In a study focusing on PNT's antimicrobial properties, fluorescence microscopy revealed that PNT was effectively taken up by bacterial cells, leading to a reduction in cell viability. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound was achieved through a multi-step process involving condensation reactions followed by purification techniques such as recrystallization and chromatography. Characterization was performed using NMR and mass spectrometry to confirm the structural integrity of the synthesized compound .
Properties
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-14(2)26-17-11-8-16(9-12-17)21(25)23-22-24(3)19-13-10-15-6-4-5-7-18(15)20(19)27-22/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGWYGDSGSLDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.